molecular formula C23H31N5O4 B2508841 7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 923107-06-6

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2508841
CAS No.: 923107-06-6
M. Wt: 441.532
InChI Key: IBBBEHMRFNKUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of MFCD08542501 are dopamine D2 and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including mood, cognition, and gastrointestinal motility .

Mode of Action

MFCD08542501 exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This inhibition leads to antiemetic effects, helping to control nausea and vomiting .

Biochemical Pathways

The inhibition of dopamine D2 and serotonin 5-HT3 receptors by MFCD08542501 affects various biochemical pathways. It leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors . This results in the stimulation of gastric emptying and the facilitation of small bowel intubation, which are beneficial in conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its therapeutic efficacy and safety .

Result of Action

The molecular and cellular effects of MFCD08542501’s action include the alleviation of symptoms associated with conditions like diabetic gastroparesis and GERD . By inhibiting dopamine D2 and serotonin 5-HT3 receptors, it helps control nausea and vomiting, improves gastric emptying, and facilitates small bowel intubation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MFCD08542501. These factors can include the physiological state of the patient, the presence of other medications, and individual genetic variations . Understanding these factors is crucial for optimizing the therapeutic use of the compound.

Properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15-8-10-27(11-9-15)22-24-20-19(21(30)26(4)23(31)25(20)3)28(22)13-17(29)14-32-18-7-5-6-16(2)12-18/h5-7,12,15,17,29H,8-11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBBEHMRFNKUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC(=C4)C)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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